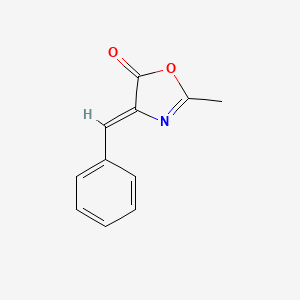

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one

Description

Significance of Oxazolone (B7731731) and Azlactone Chemistry in Organic Synthesis

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. biointerfaceresearch.com Their importance in organic synthesis is well-established, stemming from their versatile reactivity. rsc.org The azlactone scaffold possesses multiple reactive sites, including C=C, C=N, and C=O bonds, allowing for a wide array of chemical transformations. psu.edu

Historically, the Erlenmeyer-Plöchl synthesis, which facilitates the creation of α-amino acids from N-acyl glycines via an oxazolone intermediate, cemented the significance of this class of compounds. wikipedia.org Oxazolones are crucial precursors for a variety of molecules, including:

Amino acids and Peptides : They serve as masked forms of amino acids, which can be unveiled through reactions like nucleophilic ring-opening. ajrconline.orgresearchgate.net

Heterocyclic Compounds : They are valuable synthons for constructing other complex heterocyclic systems such as oxazoles, triazoles, and imidazolones. ajrconline.org

Biologically Active Molecules : The oxazolone core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities. biointerfaceresearch.comajrconline.org

The reactivity of the exocyclic double bond, particularly in unsaturated oxazolones, allows them to act as dienophiles in Diels-Alder reactions and participate in Michael additions and various cycloaddition reactions. ajrconline.org This versatility has led to the development of numerous synthetic strategies, including transition-metal catalysis and organocatalyzed processes, to achieve high levels of stereo- and regioselectivity. rsc.org

Role of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one as a Versatile Building Block and Intermediate

This compound is a prominent example of an unsaturated azlactone that serves as a highly adaptable intermediate in organic synthesis. Its chemical behavior is characterized by the reactivity of its oxazolone ring and the exocyclic double bond. smolecule.com

As a versatile building block, it participates in several key transformations:

Synthesis of Amino Acids : Following the principles of the Erlenmeyer-Plöchl synthesis, this compound is a direct precursor to phenylalanine and its derivatives through reduction and hydrolysis. wikipedia.org

Condensation Reactions : It readily reacts with amines and alcohols, leading to ring-opening and the formation of various amide and ester derivatives. smolecule.com

Nucleophilic Addition : The electrophilic nature of the carbonyl group and the β-carbon of the exocyclic double bond makes them susceptible to attack by nucleophiles, yielding a diverse range of products. smolecule.comresearchgate.net

Cycloaddition Reactions : The compound can engage in cyclization reactions to form more complex heterocyclic structures, such as spirocyclic β-lactams. ajrconline.orgsmolecule.com

The synthesis of this compound itself is commonly achieved through the Erlenmeyer azlactone synthesis, involving the condensation of N-acetylglycine with benzaldehyde (B42025) in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. researchgate.net

Table 1: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Reduction & Hydrolysis | e.g., H₂, Pd/C; followed by acid/base hydrolysis | α-Amino Acids (e.g., Phenylalanine) |

| Condensation | Amines, Alcohols | Amide or Ester Derivatives |

| Nucleophilic Addition | Various Nucleophiles | Substituted Oxazolones or Ring-Opened Products |

| Cycloaddition | Imines, other dienophiles/dipoles | Spirocyclic compounds, other heterocycles |

Overview of Current Research Trajectories for this compound

Contemporary research on this compound and its derivatives is vibrant and multidisciplinary, extending from synthetic methodology to medicinal chemistry and material science.

Pharmaceutical and Medicinal Chemistry: The oxazolone scaffold is a recognized pharmacophore, and this compound derivatives are being extensively investigated for a range of biological activities. researchgate.net

Anticancer Activity : Studies have shown that certain derivatives possess antiproliferative effects against various cancer cell lines, including A549 lung cancer and MCF-7 breast cancer cells. researchgate.net

Antimicrobial Properties : The compound and its analogues have demonstrated efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis.

Anticonvulsant Activity : Research has identified 4-benzylidene-2-methyloxazole-5-one as a novel scaffold with potential anticonvulsant properties, showing protective effects in maximal electroshock (MES) tests in mice. researchgate.net

Enzyme Inhibition : Derivatives have been synthesized and evaluated as inhibitors for enzymes like human acetylcholinesterase (hAChE), which is relevant for cognitive disorders. nih.gov

Antioxidant and Anti-inflammatory Effects : Preliminary studies suggest the compound may possess antioxidant and anti-inflammatory properties, making it a candidate for further investigation in related diseases. smolecule.com

Table 2: Investigated Biological Activities of this compound Derivatives

| Activity | Target/Model | Reference |

| Anticancer | A549 & MCF-7 cell lines | researchgate.net |

| Antimicrobial | E. coli, B. subtilis | |

| Anticonvulsant | Maximal Electroshock (MES) test in mice | researchgate.net |

| Enzyme Inhibition | Human Acetylcholinesterase (hAChE) | nih.gov |

| Antioxidant | General cellular protection from oxidative stress | smolecule.com |

Material Science and Other Applications: The unique chemical and photophysical properties of the azlactone structure are also being leveraged in material science. Research is exploring its use in creating novel polymers and materials. For instance, it has been investigated as a dopant in stimuli-responsive materials for applications like temperature sensing. Furthermore, its antimicrobial properties suggest potential applications in the development of agricultural chemicals for crop protection. smolecule.com

The ongoing research underscores the compound's status as a versatile platform for chemical innovation, with promising applications spanning multiple scientific fields.

Established Synthetic Routes to this compound

Condensation Reactions in Oxazolone Formation

The formation of the oxazolone ring often involves condensation reactions. A common and foundational method is the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acetylglycine with benzaldehyde. biointerfaceresearch.com This reaction is typically carried out in the presence of acetic anhydride, which serves as both a dehydrating agent and a solvent, and a weak base like sodium acetate, which acts as a catalyst. biointerfaceresearch.comresearchgate.net

The mechanism of this condensation involves the formation of an enolate from N-acetylglycine, which then attacks the carbonyl group of benzaldehyde in an aldol-type condensation. Subsequent dehydration leads to the formation of the exocyclic double bond, resulting in the stable (Z)-isomer of 4-benzylidene-2-methyloxazol-5(4H)-one. The reaction is driven by the formation of a highly conjugated system. drugfuture.comwikipedia.org

Cyclization Approaches from Amino Acid Precursors

The synthesis of this compound can also be viewed as a cyclization process starting from an amino acid precursor, specifically N-acetylglycine. biointerfaceresearch.com In the presence of a dehydrating agent such as acetic anhydride, N-acetylglycine undergoes intramolecular cyclization to form a five-membered oxazolone ring. biointerfaceresearch.com

This initial cyclization step is a key part of the broader Erlenmeyer-Plöchl synthesis. Once the oxazolone ring is formed from the amino acid precursor, it can then react with benzaldehyde to introduce the benzylidene group. biointerfaceresearch.com The driving force for this cyclization is the formation of a stable heterocyclic ring system.

Innovations in Erlenmeyer Azlactone Synthesis for Analogues

The classical Erlenmeyer-Plöchl synthesis has been the subject of numerous innovations to improve its efficiency, environmental friendliness, and applicability to a wider range of substrates for the synthesis of analogues. These advancements have focused on alternative catalysts, reaction conditions, and energy sources.

Catalytic Innovations: While sodium acetate is the traditional catalyst, other bases and catalysts have been explored. These include:

Basic Ionic Liquids: Such as 1-n-butyl-3-methylimidazoliumhydroxide ([bmIm]OH), which can act as both the catalyst and the reaction medium, often allowing for the reaction to proceed at room temperature under solvent-free conditions.

Heterogeneous Catalysts: Alumina (Al2O3) has been used as a solid support and catalyst, which can simplify product purification. researchgate.net Other heterogeneous catalysts like zeolite NaY have also been employed. researchgate.net

Lewis Acids: While not as common for the standard Erlenmeyer reaction, Lewis acids can be used to activate the carbonyl group of the aldehyde, potentially increasing reaction rates. smolecule.comrsc.org

Solvent-Free and Microwave-Assisted Conditions: To align with the principles of green chemistry, solvent-free reaction conditions have been developed. researchgate.net These methods often involve grinding the reactants together, sometimes with a solid catalyst. researchgate.netnih.gov Microwave irradiation has also been successfully employed to accelerate the reaction, significantly reducing reaction times and often improving yields. researchgate.netnih.govrsc.org

These innovations have not only improved the synthesis of this compound but have also expanded the scope of the Erlenmeyer reaction to produce a wide variety of substituted analogues by using different aldehydes and N-acyl amino acids.

Advanced Synthetic Strategies

One-Pot Multicomponent Reaction Approaches

More advanced synthetic strategies have focused on increasing efficiency through one-pot multicomponent reactions (MCRs). These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need to isolate intermediate compounds.

For the synthesis of this compound and its derivatives, a one-pot approach can involve the reaction of glycine, benzoyl chloride (or another acylating agent), an aromatic aldehyde, and a dehydrating agent with a catalyst. researchgate.net A mechanochemical approach, which involves grinding the solid reactants together, has been shown to be an effective solvent-free method for this multicomponent synthesis. researchgate.netnih.gov This method is praised for its simplicity, high atom economy, and reduced environmental impact. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Glycine, Benzoyl chloride, Benzaldehyde, Sodium acetate, Acetic anhydride | Mechanochemical grinding | (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one | High | researchgate.net |

| Hippuric acid, Benzaldehyde, Acetic anhydride | [bmIm]OH, Room Temperature | (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one | 71% | |

| Hippuric acid, Benzaldehyde, Acetic anhydride | Alumina, Microwave | (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one | Good | researchgate.net |

Catalytic Methodologies in Oxazolone Synthesis

Homogeneous Catalysis:

Weak Bases: Sodium acetate is the most common homogeneous catalyst in the Erlenmeyer-Plöchl reaction, facilitating the deprotonation of the N-acylglycine. biointerfaceresearch.comresearchgate.net Other bases like potassium phosphate and calcium acetate have also been used. sci-hub.serfppl.co.in

Lewis Acids: Lewis acids such as zinc chloride have been employed to activate the aldehyde component. researchgate.net More complex Lewis acids like ytterbium (III) triflate have also been investigated. rfppl.co.in

Heterogeneous Catalysis: The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. mdpi.commdpi.com

Metal Oxides: Alumina (Al2O3) and iron(III) oxide (Fe2O3) nanoparticles have been used as solid supports and catalysts, often in conjunction with microwave or ultrasonic irradiation. researchgate.netsci-hub.se

Zeolites and Clays: These materials can act as solid acid or base catalysts and provide a large surface area for the reaction to occur.

Supported Catalysts: Catalytic species can be immobilized on solid supports, such as silica (B1680970) nanoparticles, to create reusable catalysts. researchgate.net

The ongoing development of novel catalytic systems continues to enhance the synthesis of this compound, making it more efficient and environmentally benign.

| Catalyst | Reaction Conditions | Advantages | Reference |

| Sodium Acetate | Acetic anhydride, Heat | Traditional, inexpensive | biointerfaceresearch.com |

| [bmIm]OH | Room temperature, Solvent-free | Mild conditions, Green chemistry | |

| Alumina | Microwave irradiation | Rapid, Solvent-free, Easy work-up | researchgate.net |

| Zeolite NaY | Microwave irradiation, Solvent-free | Reusable catalyst, Good yields | researchgate.net |

| Iron(III) oxide nanoparticles | Ultrasonic irradiation | Green protocol, Excellent yields | sci-hub.se |

Base-Catalyzed Syntheses

Base-catalyzed condensation is a conventional and widely employed method for the synthesis of this compound. This approach involves the reaction of N-acetylglycine with benzaldehyde in the presence of a base and a dehydrating agent, typically acetic anhydride. The base facilitates the deprotonation of the α-carbon of the N-acylglycine, leading to the formation of an enolate that subsequently attacks the carbonyl carbon of the aldehyde.

Commonly used bases include sodium acetate, sodium hydroxide, and potassium carbonate. The reaction is often carried out under reflux conditions to drive the condensation and subsequent cyclization and dehydration to completion. The Z-isomer is generally the thermodynamically more stable product and is obtained preferentially. smolecule.com Base-mediated pathways can also involve the formation of an enolate intermediate through deprotonation of the alpha-carbonyl hydrogen, which can lead to racemization if chiral centers are present. smolecule.com

Table 1: Overview of Base-Catalyzed Synthesis Conditions

| Base Catalyst | Precursors | Dehydrating Agent | Reaction Conditions | Yield | Reference |

| Sodium Acetate | N-acetylglycine, Benzaldehyde | Acetic Anhydride | Reflux | Good | core.ac.ukbiointerfaceresearch.com |

| Sodium Hydroxide | 2-methyl-4-oxazolone, Benzaldehyde | - | Reflux | Not Specified | |

| Potassium Carbonate | 2-methyl-4-oxazolone, Benzaldehyde | - | Reflux | Not Specified |

Lewis Acid Catalysis

Lewis acids can serve as effective catalysts to enhance the reaction rates and yields in the synthesis of this compound. smolecule.com Lewis acids activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the enolized N-acylglycine. This catalytic approach can often be performed under milder conditions compared to traditional base-catalyzed methods.

Various Lewis acids have been explored for the synthesis of azlactones, including zinc chloride (ZnCl₂), bismuth(III) triflate (Bi(OTf)₃), and ytterbium(III) triflate (Yb(OTf)₃). uctm.edu These catalysts offer the advantage of being effective in small quantities and can sometimes be recycled and reused, aligning with the principles of green chemistry.

Table 2: Examples of Lewis Acid Catalysts in Azlactone Synthesis

| Lewis Acid Catalyst | Precursors | Solvent | Key Advantages | Reference |

| Zinc Chloride (ZnCl₂) | Hippuric Acid, Aromatic Aldehydes | Acetic Anhydride | Mild Conditions | uctm.edu |

| Bismuth(III) Triflate (Bi(OTf)₃) | Hippuric Acid, Aromatic Aldehydes | Acetic Anhydride | High Efficiency | uctm.edu |

| Ytterbium(III) Triflate (Yb(OTf)₃) | Hippuric Acid, Aromatic Aldehydes | Acetic Anhydride | Catalyst Reusability | uctm.edunih.gov |

Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the synthesis of oxazole (B20620) derivatives, offering high selectivity and efficiency under mild reaction conditions. researchgate.net While direct metal-catalyzed synthesis of this compound from simple precursors is less common than for other oxazole derivatives, various metal-catalyzed transformations can lead to the formation of the core oxazolone ring.

Palladium-catalyzed cross-coupling reactions, for instance, have been utilized to synthesize diversely substituted oxazolones from N-alkynyl tert-butyloxycarbamates and aryl halides. organic-chemistry.org Gold- and copper-catalyzed transformations have also been reported for the synthesis of functionalized oxazolones. amazonaws.com Bimetallic synergistic catalysis, such as with Au-Pd systems, has been investigated to enhance the efficiency of oxazolone synthesis from N-alkynyl carbamates. acs.org These methods highlight the potential for developing novel, metal-catalyzed routes to the title compound.

Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. The synthesis of this compound has also been explored through the lens of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous substances.

Sonochemical Activation in Ionic Liquids

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for process intensification. The acoustic cavitation generated by ultrasound can lead to the formation of localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. uctm.edu

The use of ionic liquids as reaction media in combination with sonochemical activation offers a synergistic effect. uctm.edu Ionic liquids are non-volatile, thermally stable, and can act as both solvents and catalysts. The synthesis of azlactones, including derivatives similar to the title compound, has been successfully achieved by the sonochemical reaction of hippuric acid and aromatic aldehydes in ionic liquids, resulting in excellent yields with easy work-up. uctm.eduresearchgate.net This method provides a greener alternative to conventional heating and volatile organic solvents. uctm.edu

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a green chemistry tool due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. derpharmachemica.comresearchgate.netnih.gov The synthesis of this compound and its derivatives has been efficiently carried out using microwave irradiation.

In a typical microwave-assisted procedure, N-acetylglycine, benzaldehyde, and acetic anhydride are mixed with a catalytic amount of a base, such as anhydrous sodium acetate, and irradiated with microwaves for a short period. derpharmachemica.com This method dramatically shortens the reaction time from hours to minutes compared to conventional heating methods. derpharmachemica.comresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Key Advantage | Reference |

| Conventional Heating | Several Hours | Good | Established Method | core.ac.uk |

| Microwave Irradiation | 3-5 Minutes | Excellent | Drastic reduction in reaction time | derpharmachemica.comresearchgate.net |

Solvent-Free Reaction Conditions

Eliminating the use of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The synthesis of azlactones has been successfully demonstrated under solvent-free conditions, often in conjunction with microwave irradiation or mechanochemical grinding. nih.gov

For instance, the reaction of hippuric acid with aromatic aldehydes has been carried out using catalysts like calcium acetate or nano silica-supported tungstophosphoric acid under solvent-free conditions, sometimes with microwave activation, to afford the corresponding azlactones in high yields. nih.gov Mechanochemical synthesis, which involves grinding the reactants together, has also been reported as an efficient and environmentally friendly method for producing azlactones without the need for a solvent. nih.gov

Oxidation Reactions of the Oxazolone Core

The oxazolone core of this compound can undergo oxidation, although this is a less commonly explored transformation compared to its other reactions. Typically, strong oxidizing agents are employed to cleave the ring or modify its substituents.

Detailed research findings on the specific oxidation of this compound are not extensively documented in readily available literature. However, general principles of organic chemistry suggest that oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used. Depending on the reaction conditions, these reagents could potentially lead to the cleavage of the double bond or the oxidation of the benzylidene ring, resulting in the formation of carboxylic acids or ketones. For instance, oxidative cleavage of the exocyclic double bond would be expected to yield benzaldehyde and a derivative of 2-methyl-oxazole-4,5-dione. Further oxidation could lead to benzoic acid. The 5-(methylthio) functionality in some related oxazole systems has been successfully transformed into the more reactive 5-(methylsulfonyl) group using m-chloroperbenzoic acid (m-CPBA), indicating the possibility of selective oxidation at specific sites under controlled conditions. acs.org

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Potential Reaction Type | Expected Major Products |

| Potassium Permanganate (KMnO₄) | Oxidative cleavage of C=C bond | Benzaldehyde, Benzoic Acid |

| Chromium Trioxide (CrO₃) | Oxidation of benzylidene ring/C=C bond | Benzoic Acid derivatives |

| m-Chloroperbenzoic Acid (m-CPBA) | Epoxidation of C=C bond | Benzylidene-epoxy-methyloxazolone |

Reduction Reactions of the Oxazolone System

The reduction of the this compound system can be achieved using various reducing agents, which can target either the exocyclic double bond, the carbonyl group, or both. The choice of reagent and reaction conditions determines the selectivity and the nature of the final product.

Commonly used reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that typically reduces ketones and aldehydes to alcohols. masterorganicchemistry.comyoutube.comchemguide.co.uk In the case of the oxazolone, NaBH₄ would be expected to reduce the carbonyl group at the C-5 position to a hydroxyl group, yielding a saturated oxazolone alcohol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.uk

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another method that can be employed. This method is particularly effective for the reduction of carbon-carbon double bonds. Therefore, catalytic hydrogenation of this compound would likely lead to the saturation of the exocyclic double bond, producing 4-benzyl-2-methyloxazol-5(4H)-one. Depending on the catalyst and conditions, the carbonyl group might also be reduced.

Table 2: Reduction Reactions, Reagents, and Products

| Reducing Agent | Targeted Functional Group | Major Product |

| Sodium Borohydride (NaBH₄) | Carbonyl (C=O) | (Z)-4-Benzylidene-2-methyl-5-hydroxyoxazoline |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl (C=O) and potentially the ring | Amino alcohol derivatives |

| Catalytic Hydrogenation (H₂/Pd/C) | Exocyclic C=C double bond | 4-Benzyl-2-methyloxazol-5(4H)-one |

Nucleophilic Substitution and Addition Reactions

The electrophilic nature of the carbonyl carbon and the conjugated system in this compound makes it highly susceptible to nucleophilic attack. These reactions can proceed via condensation or through ring-opening mechanisms.

Condensation reactions with amines and alcohols can lead to the formation of new derivatives. smolecule.com The reaction with primary amines, for instance, can result in the formation of imines through a nucleophilic addition to the carbonyl group, followed by dehydration. researchgate.net However, the more prevalent reaction pathway for oxazolones with nucleophiles is ring-opening.

The ring-opening of the oxazolone is a common and synthetically useful transformation. biointerfaceresearch.com The reaction is initiated by the nucleophilic attack on the highly electrophilic carbonyl carbon at the C-5 position. acs.orgresearchgate.net This leads to the cleavage of the acyl-oxygen bond (C5-O1) and the formation of an acyclic intermediate. biointerfaceresearch.com

With Amines: The reaction of this compound with various amines has been studied. Primary amines, such as methylamine and n-butylamine, readily attack the carbonyl group to yield N-substituted α-(acetylamino)cinnamamides. researchgate.netderpharmachemica.com For example, treatment with methylamine in refluxing ethanol leads to the formation of (Z)-2-acetamido-N-methyl-3-phenylacrylamide. derpharmachemica.com The rate of this ring-opening reaction is influenced by the structure of the amine and any substituents on the benzylidene ring. researchgate.net

With Alcohols and Phenols: Alcohols and phenols can also act as nucleophiles, leading to the formation of the corresponding esters of α-(acetylamino)cinnamic acid. The reaction is often catalyzed by acid. researchgate.netnih.gov For instance, the acid-catalyzed reaction of related oxazolones with primary alcohols results in ring-opening to form the ester product. researchgate.net

With Thiols: While less common, thiols can also participate in nucleophilic ring-opening reactions with oxazolones, which would yield the corresponding thioesters.

Table 3: Nucleophilic Ring-Opening Reactions

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Methylamine | N-Methyl-α-(acetylamino)cinnamamide derpharmachemica.com |

| Secondary Amine | Diethylamine | N,N-Diethyl-α-(acetylamino)cinnamamide |

| Alcohol | Ethanol (acid-catalyzed) | Ethyl α-(acetylamino)cinnamate nih.gov |

| Phenol | Phenol (acid-catalyzed) | Phenyl α-(acetylamino)cinnamate |

| Thiol | Ethanethiol | S-Ethyl α-(acetylamino)cinnamate thioester |

Cyclization Reactions to Form Fused Heterocycles

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed via an initial nucleophilic ring-opening, followed by an intramolecular cyclization and dehydration or condensation step.

One notable example is the synthesis of imidazolinone derivatives. The ring-opened intermediate formed by the reaction with a primary amine, such as methylamine, can undergo further reaction. This intermediate, an N-substituted α-(acetylamino)cinnamamide, can then react with Schiff bases in the presence of a base like triethylamine to yield (4Z)-4-benzylidene-1-methyl-2-styryl-1H-imidazol-5(4H)-one derivatives. derpharmachemica.comderpharmachemica.com

Another significant application is the synthesis of 1,2,4-triazine derivatives. The reaction of the oxazolone with hydrazine (B178648) hydrate results in a nucleophilic ring-opening to form an acyl hydrazide intermediate. This intermediate can then undergo a cyclocondensation reaction with a Schiff base in a one-pot, three-component reaction to furnish benzylidene-conjugated 1,2,4-triazines. heteroletters.org

Furthermore, the reaction of related 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid and sodium acetate leads to the formation of 1,2,4-triazin-6(5H)-ones. nih.gov These examples highlight the utility of this compound as a scaffold for constructing more complex heterocyclic structures.

Table 4: Synthesis of Fused Heterocycles

| Reactants | Resulting Heterocycle | Key Reaction Steps |

| This compound, Methylamine, Schiff Base | Imidazol-5(4H)-one derpharmachemica.com | Ring-opening, Condensation, Cyclization |

| This compound, Hydrazine Hydrate, Schiff Base | 1,2,4-Triazine heteroletters.org | Ring-opening, Cyclocondensation |

| 4-Arylidene-2-phenyloxazol-5(4H)-one, Phenylhydrazine | 1,2,4-Triazin-6(5H)-one nih.gov | Condensation, Cyclization |

Structure

2D Structure

Properties

IUPAC Name |

(4Z)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBTJRPSDVWIR-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC=CC=C2)/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-90-3 | |

| Record name | 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Spectroscopic Analysis of Z 4 Benzylidene 2 Methyloxazol 5 4h One and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Structural Elucidation

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the key functional groups within (Z)-4-benzylidene-2-methyloxazol-5(4H)-one and its derivatives. The vibrational frequencies observed in the IR spectrum correspond to the stretching and bending of specific bonds, offering a molecular fingerprint. libretexts.org The analysis of these spectra confirms the presence of the oxazolone (B7731731) core and the benzylidene substituent. researchgate.netresearchgate.net

Key characteristic absorption bands for oxazolone derivatives include strong peaks corresponding to the carbonyl (C=O) group of the lactone, the carbon-nitrogen double bond (C=N) of the oxazole (B20620) ring, and the carbon-carbon double bonds (C=C) of the benzylidene moiety and the ring itself. For instance, in the derivative (Z)-4-(4-hydroxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one, the carbonyl stretch appears at 1755 cm⁻¹, the C=N stretch at 1687 cm⁻¹, and C=C stretching vibrations at 1647 cm⁻¹ and 1597 cm⁻¹. rsc.org Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aromatic C-H bending appears at lower wavenumbers, such as 795 cm⁻¹. rsc.org

Table 1: Characteristic FT-IR Vibrational Frequencies for a Substituted this compound Derivative rsc.org

| Frequency (cm⁻¹) | Assignment | Functional Group |

| 3332 | O-H Stretch | Phenolic Hydroxyl |

| 3019 | C-H Stretch | Aromatic |

| 1755 | C=O Stretch | Lactone Carbonyl |

| 1687 | C=N Stretch | Oxazole Ring |

| 1647 | C=C Stretch | Benzylidene & Ring |

| 1597 | C=C Stretch | Aromatic Ring |

| 1275 | C-O Stretch | Ether/Phenol |

| 795 | C-H Bend | Aromatic |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure and conformation of this compound. ¹H-NMR provides information about the chemical environment of protons, while ¹³C-NMR reveals the carbon framework. researchgate.net

In the ¹H-NMR spectrum, the vinylic proton of the benzylidene group (=CH) typically appears as a singlet in the downfield region. For example, in a vanillin-derived oxazolone, this proton signal is observed at δ 7.56 ppm. rsc.org Protons on the phenyl ring resonate in the aromatic region (typically δ 7.0-8.0 ppm), and their splitting patterns provide information about the substitution pattern. rsc.org The methyl group protons at the 2-position of the oxazolone ring give rise to a characteristic singlet in the upfield region, for instance at δ 1.80 ppm. rsc.org Downfield shifts of certain protons can indicate the presence of intramolecular hydrogen bonds, which may influence the molecule's preferred conformation. acs.org

The ¹³C-NMR spectrum is characterized by a signal for the carbonyl carbon at the C5 position, which is typically the most downfield signal (e.g., δ 165.56 ppm). rsc.org Other key signals correspond to the carbons of the C=N bond, the exocyclic C=C double bond, the aromatic ring, and the C2-methyl group. rsc.org Advanced techniques like 2D NOE analysis can be employed to definitively establish the E/Z stereochemistry of the exocyclic double bond. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound Derivative in DMSO-d₆ rsc.org

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.56 | Singlet, Benzylidene CH |

| ¹H | 7.08 - 7.52 | Multiplet/Doublet, Aromatic CH |

| ¹H | 1.80 | Singlet, C2-CH₃ |

| ¹³C | 165.56 | C =O (Lactone Carbonyl) |

| ¹³C | 152.11 | C =N |

| ¹³C | 131.50 - 144.81 | Benzylidene & Ring C =C |

| ¹³C | 112.37 - 124.74 | Aromatic C H |

| ¹³C | 20.90 | C2-C H₃ |

Mass Spectrometry (MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, which has a molecular formula of C₁₁H₉NO₂ and a monoisotopic mass of 187.0633 Da. nih.govchemspider.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum, typically generated by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), provides valuable structural information. researchgate.netresearchgate.net The fragmentation of five-membered lactones is often characterized by the neutral loss of carbon monoxide (CO). researchgate.netnih.gov For this compound, the fragmentation pathways are expected to involve the cleavage of the oxazolone ring.

Common fragmentation patterns include:

Loss of CO: A primary fragmentation pathway for lactones, leading to a significant fragment ion. researchgate.net

Cleavage of the Benzylidene Group: Fragmentation can occur at the exocyclic double bond.

Loss of the Methyl Group: Cleavage of the C2-methyl group can also be observed.

Table 3: Predicted Fragments for this compound (MW = 187.19)

| m/z | Possible Fragment | Notes |

| 187 | [C₁₁H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CO]⁺ | Loss of carbon monoxide from the lactone ring |

| 116 | [C₉H₈]⁺ | Benzylidene-related fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl (B1604629) group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of this compound and its derivatives, confirming the atomic connectivity, bond lengths, bond angles, and stereochemistry. A search of the Cambridge Structural Database (CSD) reveals an entry for the parent compound under the reference code 775999. nih.gov

Studies on closely related structures, such as (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, reveal that the molecule is nearly planar. researchgate.net The dihedral angle between the phenyl ring and the heterocyclic ring is very small, often around 1.14°. researchgate.net This planarity is facilitated by the conjugated π-system and can be further stabilized by intramolecular interactions, such as C-H···O hydrogen bonds between the benzylidene ring and the carbonyl oxygen. researchgate.netnih.gov The crystal packing is typically governed by weak intermolecular forces, including C-H···O interactions and π-π stacking, which organize the molecules into layered structures. researchgate.netnih.gov These studies unequivocally confirm the Z-configuration of the exocyclic double bond. researchgate.netnih.gov

Table 4: Representative Crystal Data for a (Z)-4-Benzylidene-isoxazol-5(4H)-one Analog researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.144 |

| b (Å) | 6.734 |

| c (Å) | 12.333 |

| β (°) | 114.589 |

| Volume (ų) | 917.1 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Separation (TLC, HPLC)

Chromatographic methods are essential for monitoring the progress of reactions that synthesize this compound, assessing its purity, and for the separation of its derivatives. researchgate.netcrpsonline.com

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to qualitatively monitor reaction completion and check the purity of the final product. crpsonline.com The retention factor (Rƒ) value depends on the compound's polarity, the stationary phase (typically silica (B1680970) gel), and the mobile phase (solvent system). For a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, Rƒ values have been reported, providing a reference for their relative polarities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for quantitative analysis and purification. Chiral HPLC is particularly important for separating enantiomers of oxazolone derivatives that are synthesized in asymmetric reactions, allowing for the determination of enantiomeric ratios and optical purity. acs.org

Table 5: Example TLC Retention Factors (Rƒ) for 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives researchgate.net

| Benzylidene Substituent | Rƒ Value |

| H (unsubstituted) | 0.88 |

| 4-OH | 0.72 |

| 4-Cl | 0.75 |

| 4-OCH₃ | 0.79 |

| 4-NO₂ | 0.81 |

Note: Data is for 2-phenyl analogs, but illustrates the utility of TLC for this class of compounds.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The extensive conjugation between the benzylidene group and the oxazolone ring results in strong absorption in the UV region. rsc.org

The observed absorption bands are primarily attributed to π→π* electronic transitions. rsc.orgacs.org In some oxazolone derivatives, these transitions are mixed with an intramolecular charge-transfer (ICT) character, where photoexcitation causes a shift of electron density from an electron-donating part of the molecule (like a substituted phenyl ring) to an electron-accepting part (the oxazolone core). acs.org

The position of the maximum absorption wavelength (λₘₐₓ) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. preprints.orgufms.br For many oxazolone dyes, an increase in solvent polarity causes a bathochromic (red) shift in the fluorescence emission spectrum, indicating that the excited state is more polar and better stabilized by polar solvents than the ground state. acs.orgpreprints.org For a substituted derivative, a λₘₐₓ of 306 nm has been recorded in methanol. rsc.org

Table 6: Electronic Transitions in this compound

| Type of Transition | Chromophore | Typical λₘₐₓ Region (nm) |

| π→π* | Conjugated Benzylidene-Oxazolone System | ~300 - 400 |

| Intramolecular Charge Transfer (ICT) | Donor-π-Acceptor System | Solvent Dependent |

Computational and Theoretical Investigations into Z 4 Benzylidene 2 Methyloxazol 5 4h One Chemistry

Quantum Chemical Calculations (e.g., DFT) on Reaction Mechanisms and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in modeling chemical reactions at the electronic level. These calculations offer detailed insights into the transition states and intermediates that are often difficult to observe experimentally, providing a quantitative understanding of reaction pathways and energy landscapes.

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one belongs to the azlactone, or oxazolone (B7731731), class of heterocyclic compounds. scielo.brresearchgate.netrsc.orgnih.gov Their synthesis is classically achieved through the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (like N-acetylglycine) with an aldehyde (in this case, benzaldehyde) in the presence of acetic anhydride (B1165640) and sodium acetate. researchgate.net

Computational studies on the formation of the azlactone ring reveal a two-step tandem reaction mechanism. scielo.br The initial step involves the activation of the N-protected amino acid by a carboxylic acid activator. Subsequent intramolecular cyclization leads to the formation of the oxazolone ring. DFT calculations have shown that the nature of the substituent at the 2-position of the azlactone ring significantly influences the energetics of this cyclization step. A combination of kinetic and thermodynamic factors favors the formation of 2-alkyl or 2-aryl substituted azlactones, whereas the cyclization to form 2-alkoxy derivatives is less favored. scielo.br The versatile reactivity of the azlactone scaffold, which contains both pro-nucleophilic and electrophilic sites, makes it a valuable building block in organic synthesis for creating more complex molecules. scielo.brresearchgate.netrsc.org

A significant challenge in azlactone chemistry is the tendency for epimerization at the α-carbonyl stereocenter during synthesis, which can lead to a racemic mixture even when starting with a single enantiomer of an amino acid. acs.org DFT studies have been employed to unravel the mechanism behind this racemization process. acs.org

Two primary hypotheses were investigated computationally:

Keto-Enol Tautomerism: This pathway involves the direct conversion of the chiral keto form to an achiral enol tautomer, which can then re-protonate to form a racemic mixture.

Base-Mediated Racemization: This mechanism proposes that a base abstracts the acidic α-proton to form a planar, achiral enolate intermediate, which upon re-protonation can yield either enantiomer.

The computational results, using the B3LYP-D3/6-31++G(d,p)//B3LYP/6-31G(d) level of theory, strongly support the base-mediated pathway. acs.org The calculations revealed that the keto-enol tautomerism pathway has a very high activation barrier (over 75 kcal/mol), making it kinetically unfeasible at room temperature. In contrast, the base-mediated process, facilitated even by weak bases like byproducts from the cyclization step, can occur spontaneously at room temperature. This theoretical finding is consistent with experimental observations and explains the common isolation of racemic azlactones. acs.org Further theoretical work has also pointed to a Münchnone intermediate as a key species in the isomerization of azlactone rings during dynamic kinetic resolution processes. acs.org

| Pathway | Calculated Activation Barrier (kcal/mol) | Feasibility at Room Temperature |

|---|---|---|

| Keto-Enol Tautomerism | > 75 | Unlikely |

| Base-Mediated Racemization | Low / Spontaneous | Highly Favorable |

The principles of kinetic and thermodynamic control are crucial for understanding the outcomes of chemical reactions involving azlactones. wikipedia.orglibretexts.org A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. wikipedia.orglibretexts.org Reaction conditions such as temperature and reaction time often determine which pathway dominates. wikipedia.orglibretexts.org

In the context of azlactone epimerization, the DFT calculations clearly demonstrate kinetic control. The immensely high activation energy for the keto-enol tautomerism pathway makes it kinetically inaccessible, while the low-energy barrier for the base-mediated enolate formation allows this pathway to proceed rapidly. acs.org Therefore, the formation of the racemic product via the enolate is the kinetically favored outcome.

Computational studies on the formation of the azlactone ring itself also highlight the interplay of these factors. The preference for forming 2-aryl/alkyl azlactones over 2-alkoxy versions is attributed to a combination of both kinetic (lower activation barriers for cyclization) and thermodynamic (greater stability of the final product) advantages. scielo.br These theoretical insights are in excellent agreement with experimental findings, where the formation of 2-alkoxy azlactones is often inefficient. scielo.br

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. smolecule.com It is widely used in drug discovery to understand and predict how small molecules like this compound might interact with biological targets.

Molecular docking simulations are invaluable for predicting the binding affinity between a ligand and its target protein, often expressed as a docking score or binding energy. nih.gov These scores help in identifying potential drug candidates from a large library of compounds.

A study on a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives, which share the core structure of the title compound, investigated their potential as inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. The docking scores for these compounds against hAChE were found to be highly favorable, typically below -10 kcal/mol, which is indicative of strong ligand-enzyme affinity. nih.gov For instance, some derivatives achieved docking scores as low as -11.5 kcal/mol. nih.gov

These computational predictions were corroborated by experimental enzyme kinetics, which determined the inhibition constants (Kᵢ) for the compounds. The Kᵢ values ranged from 2 to 198 µM, confirming that these oxazolone derivatives have a high affinity for hAChE. nih.gov Such studies demonstrate the power of molecular docking to accurately predict molecular recognition and guide the selection of promising compounds for further biological evaluation. nih.govtexilajournal.com

| Compound Derivative | Docking Score (kcal/mol) | Inhibition Constant (Kᵢ) (µM) |

|---|---|---|

| Unsubstituted Benzylidene | -11.3 | 2.08 ± 0.36 |

| 4-Hydroxy Benzylidene | -11.5 | 39.11 ± 2.65 |

| 4-Methoxy Benzylidene | -11.4 | 30.73 ± 3.49 |

| 4-Nitro Benzylidene | -11.3 | 60.18 ± 8.78 |

Beyond predicting if a molecule will bind, docking studies can elucidate how it binds, revealing the specific molecular interactions that underpin its biological activity. This provides a detailed picture of the potential mechanism of action at the atomic level.

For the oxazolone derivatives targeting hAChE, docking analysis revealed that the compounds bind within the enzyme's active site gorge. The interactions are non-covalent and involve multiple parts of the ligand structure. The benzylidene portion of the molecule was shown to interact with amino acid residues in the catalytic active site (CAS), while the styryl moiety formed interactions with aromatic residues at the peripheral anionic site (PAS). nih.gov This dual-binding mode explains the potent inhibitory activity of these compounds.

The mechanism of action for this compound and its derivatives generally involves the interaction of its functional groups with specific molecular targets like enzymes or receptors. The benzylidene group, in particular, is crucial for forming these key interactions, which can lead to the inhibition or activation of biological pathways. By visualizing these ligand-receptor interactions, researchers can rationally design more potent and selective inhibitors. nih.gov

In Silico Modeling for Structure-Activity Relationships

Computational, or in silico, modeling has become an indispensable tool in modern medicinal chemistry for understanding and predicting the biological activities of chemical compounds, thereby guiding the design of new, more potent therapeutic agents. For "this compound" and its derivatives, these computational approaches are crucial for elucidating the complex relationships between their molecular structures and their biological functions. By simulating molecular interactions and calculating various physicochemical and quantum-chemical properties, researchers can build predictive models that accelerate the drug discovery process.

Predictive Modeling for Biological Activity (e.g., antimicrobial)

Predictive modeling for biological activity, particularly antimicrobial efficacy, often employs Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are built on the principle that the structural features of a molecule, such as its electronic properties, size, and hydrophobicity, dictate its biological effects.

For the this compound scaffold, QSAR studies can identify the key molecular descriptors that influence its antimicrobial activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By analyzing a series of derivatives with varying substituents on the benzylidene ring, a statistically significant QSAR model can be developed. For instance, a hypothetical QSAR study on a series of this compound derivatives might yield an equation like:

pMIC = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

pMIC is the negative logarithm of the Minimum Inhibitory Concentration (a measure of antimicrobial activity).

logP represents the hydrophobicity of the compound.

LUMO (Lowest Unoccupied Molecular Orbital) energy is an electronic descriptor related to the molecule's ability to accept electrons.

MR (Molar Refractivity) is a steric descriptor related to the volume of the molecule.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

Such a model could indicate that increased hydrophobicity and a lower LUMO energy are beneficial for the antimicrobial activity of these compounds. The insights gained from these predictive models can then be used to prioritize the synthesis of new derivatives with potentially enhanced antimicrobial properties.

To illustrate the application of predictive modeling, consider the following hypothetical data from a QSAR study on a series of this compound derivatives against a bacterial strain:

| Compound | Substituent (R) | logP | LUMO (eV) | Observed pMIC | Predicted pMIC |

| 1 | H | 2.5 | -1.2 | 4.5 | 4.6 |

| 2 | 4-Cl | 3.1 | -1.5 | 5.2 | 5.1 |

| 3 | 4-OCH₃ | 2.4 | -1.1 | 4.3 | 4.4 |

| 4 | 4-NO₂ | 2.3 | -1.8 | 5.5 | 5.6 |

This table demonstrates how a QSAR model can predict the antimicrobial activity of compounds based on their calculated molecular descriptors. The close correlation between the observed and predicted pMIC values would validate the model's predictive power.

Rational Design Strategies for Novel Derivatives

Rational design strategies leverage the insights gained from computational studies, such as QSAR and molecular docking, to create novel derivatives of this compound with improved biological activity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (the oxazolone derivative) into the active site of a biological target, such as a bacterial enzyme.

The process of rational design for novel antimicrobial derivatives of this compound would typically involve the following steps:

Target Identification and Validation: Identifying a crucial enzyme or protein in a pathogenic microorganism that can be targeted by the oxazolone scaffold.

Molecular Docking Studies: Docking the parent compound, this compound, into the active site of the identified target to understand its binding mode and key interactions.

Identification of Key Interactions: Analyzing the docking results to identify important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and the target protein.

In Silico Modification: Based on the identified interactions, new derivatives are designed in silico by adding or modifying functional groups on the parent scaffold to enhance these interactions. For example, if a hydrogen bond donor is required in a specific region of the active site, a hydroxyl or amino group could be added to the benzylidene ring.

Predictive Modeling: The newly designed derivatives are then evaluated using the previously developed QSAR models to predict their antimicrobial activity.

Synthesis and Biological Evaluation: The most promising derivatives, as predicted by both molecular docking and QSAR, are then synthesized and tested experimentally to validate the computational predictions.

A hypothetical molecular docking study of this compound derivatives against a bacterial enzyme might reveal the following:

| Derivative | Substituent | Docking Score (kcal/mol) | Key Interactions with Active Site Residues |

| Parent | H | -6.5 | Hydrophobic interaction with Phe123, Pi-stacking with Tyr234 |

| Design 1 | 4-OH | -7.8 | H-bond with Ser89, Hydrophobic interaction with Phe123 |

| Design 2 | 3-NH₂ | -7.5 | H-bond with Asp90, Pi-stacking with Tyr234 |

| Design 3 | 4-CF₃ | -7.2 | Enhanced hydrophobic interaction with Leu120 |

This data illustrates how rational modifications to the parent structure can lead to improved binding affinity (more negative docking score) through the formation of additional favorable interactions with the target enzyme. This iterative cycle of computational design and experimental validation is a powerful strategy for the development of novel and more effective antimicrobial agents based on the this compound scaffold.

Research Applications and Functional Exploitation of Z 4 Benzylidene 2 Methyloxazol 5 4h One

Applications in Medicinal Chemistry and Biological Sciences

The oxazolone (B7731731) core is a recognized pharmacophore present in numerous natural and synthetic compounds demonstrating a broad spectrum of biological effects. nih.gov Research has extensively explored derivatives of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one for their potential therapeutic applications, including enzyme inhibition, antimicrobial, antioxidant, and anti-inflammatory properties. Furthermore, its fundamental role in the synthesis of amino acids, peptides, and other complex heterocyclic systems underscores its importance in organic and medicinal chemistry. researchgate.net

Enzyme Inhibition Potentials and Mechanistic Investigations

Derivatives of the this compound scaffold have been identified as potent inhibitors of several key enzymes, indicating their therapeutic potential.

One area of focus has been the inhibition of hydrolases. The 4-aryliden-2-methyloxazol-5(4H)-one scaffold has been investigated for its ability to inhibit monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049). unipi.itnih.gov Studies on these compounds revealed a reversible inhibition mechanism, which may offer therapeutic advantages over irreversible inhibitors by potentially reducing side effects associated with chronic inhibition. unipi.it A preliminary structure-activity relationship exploration highlighted that this scaffold could be developed into selective MAGL inhibitors, with one derivative achieving a 69-fold selectivity for MAGL over the related enzyme fatty acid amide hydrolase (FAAH). unipi.it

Another significant target is human acetylcholinesterase (hAChE), an enzyme critical to the regulation of cholinergic nerve impulses and a target for drugs treating cognitive disorders like Alzheimer's disease. nih.govnih.gov A series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives were synthesized and found to be reversible inhibitors of hAChE. nih.govnih.govresearchgate.net Molecular docking studies suggest that the inhibitory action involves non-covalent interactions within the enzyme's active site, with the benzylidene group playing a key role in the inhibitory activity. nih.govnih.gov

| Derivative Scaffold | Target Enzyme | Inhibition Data | Mechanism |

| 4-Aryliden-2-methyloxazol-5(4H)-one | Monoacylglycerol Lipase (MAGL) | IC₅₀ = 1.6 µM | Reversible |

| 4-Aryliden-2-methyloxazol-5(4H)-one | Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ = 111 µM | Reversible |

| (Z)-Benzylidene-2-(E)-styryloxazol-5(4H)-one | Human Acetylcholinesterase (hAChE) | IC₅₀ = 9 to 246 µM | Reversible, Non-covalent |

| (Z)-Benzylidene-2-(E)-styryloxazol-5(4H)-one | Human Acetylcholinesterase (hAChE) | Kᵢ = 2 to 198 µM | Reversible, Non-covalent |

Table 1: Enzyme inhibition data for derivatives of this compound. Data compiled from multiple studies. nih.govunipi.itnih.gov

Antimicrobial Activity against Pathogenic Strains (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus)

The oxazolone nucleus is a component of various compounds exhibiting significant antimicrobial properties. researchgate.net Derivatives of this compound have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant strains.

In one study, a series of 4-aryl benzelidene-2-phenyl-5-oxazolone derivatives were tested against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The antibacterial activity was determined using the agar (B569324) well diffusion method, which measures the zone of inhibition around the tested compound. One derivative showed excellent activity against S. aureus and good activity against B. subtilis. Another derivative was found to be the most active against E. coli. ijprs.com

Another study focused on novel 5(4H)-oxazolone-based sulfonamides. These compounds were evaluated for their minimum inhibitory concentrations (MICs) against various bacteria. Several derivatives demonstrated a broad spectrum of activity, with some showing particular potency against both Gram-positive and Gram-negative bacteria. mdpi.com These findings suggest that the oxazolone scaffold is a promising starting point for the development of new antibacterial agents. mdpi.comnih.gov

| Derivative Scaffold | Bacterial Strain | Method | Result |

| 4-(4-Chlorobenzylidene)-2-phenyl-5-oxazolone | Staphylococcus aureus | Agar Well Diffusion | 15 mm inhibition zone |

| 4-(4-Chlorobenzylidene)-2-phenyl-5-oxazolone | Bacillus subtilis | Agar Well Diffusion | >10 mm inhibition zone |

| 4-(4-Chlorobenzylidene)-2-phenyl-5-oxazolone | Escherichia coli | Agar Well Diffusion | >14 mm inhibition zone |

| 4-(4-Nitrobenzylidene)-2-phenyl-5-oxazolone | Escherichia coli | Agar Well Diffusion | 18 mm inhibition zone |

| 5(4H)-Oxazolone-based sulfonamides | Staphylococcus aureus | Broth Microdilution | MIC values reported |

| 5(4H)-Oxazolone-based sulfonamides | Escherichia coli | Broth Microdilution | MIC values reported |

Table 2: Selected antimicrobial activity results for derivatives of this compound. Data from studies on 2-phenyl derivatives and sulfonamide hybrids. ijprs.commdpi.com

Antioxidant Activity and Oxidative Stress Modulation

Oxazolone derivatives have been investigated for their antioxidant properties, which are crucial for combating diseases related to oxidative stress. turkjps.orgnih.gov The ability of these compounds to neutralize free radicals and modulate enzymes involved in oxidative processes has been a key area of research.

A study on a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives evaluated their antioxidant activity by measuring the inhibition of lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. turkjps.orgnih.govresearchgate.net One derivative, featuring 2,4-difluoro substituents on the benzylidene moiety, was identified as the most active, inhibiting microsomal EROD activity by 89% at a 10⁻³ M concentration. turkjps.orgnih.govresearchgate.net

In another study, different oxazolone derivatives demonstrated strong inhibition of lipid peroxidation, with two compounds showing an average inhibition of 86.5%. bohrium.com These findings indicate that the oxazolone scaffold can be chemically modified to produce potent antioxidants. turkjps.orgnih.gov

| Derivative Scaffold | Assay | Result |

| 4-(2,4-Difluorobenzylidene)-2-phenyloxazol-5(4H)-one | EROD Enzyme Inhibition | 89% inhibition at 10⁻³ M |

| 4-Benzylidene-2-(substituted phenyl)oxazolones | Lipid Peroxidation Inhibition | Average inhibition of 86.5% |

Table 3: Antioxidant activity of selected oxazolone derivatives. turkjps.orgnih.govresearchgate.netbohrium.com

Modulation of Inflammatory Pathways

The oxazolone core structure is present in compounds with known anti-inflammatory effects, prompting research into its derivatives as potential modulators of inflammatory responses. researchgate.netbohrium.comqu.edu.qa Inflammation is a complex biological process, and compounds that can inhibit key pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-κB (NF-κB), are of significant therapeutic interest. qu.edu.qaspandidos-publications.com

Research has explored oxazolone derivatives as potential COX-2 inhibitors, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). qu.edu.qa Additionally, studies have shown that certain oxazolone derivatives can exert immunosuppressive effects. For instance, a derivative with a para-nitro substituted exocyclic phenyl group was found to potently inhibit zymosan-induced oxidative burst in polymorphonuclear neutrophils, a key event in the inflammatory cascade. bohrium.com In experimental models of colitis, oxazolone has been used to induce an inflammatory response characterized by the activation of the NF-κB pathway, suggesting that derivatives could potentially interfere with this signaling process to reduce inflammation. spandidos-publications.com

Precursors for Amino Acid and Peptide Synthesis

This compound and related azlactones are classical intermediates in the synthesis of α-amino acids and peptides. researchgate.net The Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (like N-acetylglycine) with an aldehyde (such as benzaldehyde) in the presence of acetic anhydride (B1165640), is the foundational method for preparing these oxazolones. nih.gov

The resulting 4-benzylidene-oxazolone is a stable precursor for various α,β-unsaturated α-amino acids. The oxazolone ring can be opened under different conditions to yield useful derivatives. For example, hydrolysis with a dilute acid or base yields the α,β-unsaturated acylamino acid. Subsequent reduction of the double bond and hydrolysis of the acyl group provides the saturated α-amino acid, such as phenylalanine. This synthetic versatility makes oxazolones indispensable tools in organic chemistry for building the fundamental blocks of proteins. researchgate.netresearchgate.net

Building Blocks for Diverse Heterocyclic Scaffolds

The chemical reactivity of the this compound ring system makes it an excellent starting material for the synthesis of other more complex heterocyclic structures. researchgate.net The C-4 exocyclic double bond and the carbonyl group are key sites for nucleophilic attack, while the ring itself can undergo rearrangement or cleavage, leading to a variety of new scaffolds. researchgate.net

For example, the reaction of 4-benzylidene-oxazolone derivatives with hydrazine (B178648) derivatives can be used to construct new five- and six-membered heterocyclic rings. Treatment with reagents like phenylhydrazine (B124118) in acetic acid leads to the formation of 1,2,4-triazin-6(5H)-ones. nih.gov Similarly, reactions with 2,4-dinitrophenylhydrazine (B122626) or hydrazine sulfate (B86663) can yield various substituted imidazole (B134444) derivatives. researchgate.net This capacity to serve as a synthon for a range of other heterocyclic systems highlights its importance as a versatile building block in synthetic organic chemistry.

Development of Monoacylglycerol Lipase (MAGL) Inhibitors

The 4-Aryliden-2-methyloxazol-5(4H)-one scaffold, of which this compound is a parent compound, has been identified as a promising framework for the development of selective, reversible inhibitors of monoacylglycerol lipase (MAGL). nih.govtandfonline.comtandfonline.com MAGL is a serine hydrolase that plays a critical role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), making it an attractive therapeutic target for various disorders. tandfonline.comnih.gov Unlike many irreversible inhibitors that can lead to unwanted chronic MAGL inactivation, compounds based on this oxazolone scaffold have been shown to act as reversible ligands. nih.govtandfonline.com

Preliminary structure-activity relationship (SAR) studies have highlighted the potential of this chemical class. nih.govtandfonline.com Research has demonstrated that the rigid geometry of the this compound core contributes to its selectivity for MAGL over the related enzyme, fatty acid amide hydrolase (FAAH). tandfonline.com The integrity of the oxazolone ring is crucial for the interaction with the enzyme and subsequent inhibitory activity. tandfonline.com Modifications to the aryliden portion of the scaffold have led to compounds with significant selectivity. For instance, a derivative featuring a para-fluoro substituted ortho-biphenyl group achieved a 69-fold selectivity for MAGL over FAAH. tandfonline.com This compound, (Z)-4-((4′-Fluoro-[1,1′-biphenyl]-2-yl)methylene)-2-methyloxazol-5(4H)-one, demonstrated an IC50 of 1.6 µM for MAGL and 111 µM for FAAH. nih.govtandfonline.com Further development led to terphenyl-2-methyloxazol-5(4H)-one derivatives with even more potent reversible MAGL inhibition, with one compound showing an IC50 of 348 nM. tandfonline.com These findings underscore the value of the oxazolone scaffold in designing targeted MAGL inhibitors. nih.govtandfonline.com

Table 1: Inhibitory Activity of Selected 4-Aryliden-2-methyloxazol-5(4H)-one Derivatives against MAGL and FAAH

Compound Structure MAGL IC50 (µM) FAAH IC50 (µM) Selectivity (FAAH/MAGL) This compound (Parent Scaffold) A simple benzylidene group at the 4-position. > 250 > 250 N/A Compound 16b: (Z)-4-((4′-Fluoro-[1,1′-biphenyl]-2-yl)methylene)-2-methyloxazol-5(4H)-one Features a 4'-fluoro-biphenyl group at the 4-position. 1.6 111 ~69 Compound 18a: (Z)-4-([1,1'-Biphenyl]-4-ylmethylene)-2-methyloxazol-5(4H)-one Features a biphenyl (B1667301) group at the 4-position. 3.8 120 ~32

Contributions to Materials Science and Polymer Chemistry

The oxazolone (or azlactone) functionality is increasingly recognized as a valuable tool in materials science and polymer chemistry for the design of advanced functional materials. nih.govrsc.org The unique reactivity of the azlactone ring allows it to serve as a versatile chemical handle for constructing novel molecules and fabricated materials. google.com This reactivity is central to its use in creating polymers and coatings with tailored properties and in the functionalization of various surfaces and interfaces. nih.gov

Polymers functionalized with azlactone groups are useful for creating novel materials and coatings. smolecule.com The oxazolone moiety can be incorporated into polymer chains, often through the polymerization of vinyl azlactone monomers. researchgate.netresearchgate.net These azlactone-functionalized polymers can then be used in coatings for various substrates, including medical implants. google.com The utility of these polymers stems from the reactive nature of the pendant azlactone rings, which can undergo subsequent chemical modifications after the polymer has been formed or coated onto a surface. nih.gov This post-fabrication modification capability is a key advantage in creating functional surfaces. wisc.edu

The design of novel materials with specific, tailored properties is a significant application of azlactone chemistry. nih.gov Because azlactones can react with a wide array of nucleophiles—such as primary amines, alcohols, and thiols—in a ring-opening reaction, they provide a modular platform for introducing diverse chemical functionalities. nih.govrsc.orgwisc.edu This modularity allows chemists to fine-tune the physicochemical properties of materials. wisc.edu For example, by treating an azlactone-functionalized surface with different primary amines, properties such as surface hydrophobicity can be precisely controlled. wisc.edu This approach has been used to create surfaces that can either promote or prevent cell adhesion and bacterial biofilm growth, demonstrating the ability to tailor materials for specific biological responses. google.com

Azlactone-functionalized polymers serve as convenient "reactive" platforms for the post-synthesis introduction of a broad range of chemical functionalities. nih.govnih.gov These platforms consist of a stable polymer backbone decorated with highly reactive azlactone groups. researchgate.net This approach allows for the synthesis of large libraries of functionalized polymers from a single parent polymer, simply by reacting it with different nucleophilic molecules. wisc.edu This method is an efficient alternative to synthesizing each functional polymer from its corresponding individual monomer. nih.gov The azlactone functionality is relatively stable against hydrolysis, allowing these modifications to be performed even under aqueous conditions. nih.gov

The azlactone ring has been investigated for its potential in creating thermally reversible polymer linkages. acs.org The ability to form and break covalent bonds in response to a thermal stimulus is a highly sought-after feature in polymer chemistry for applications in self-healing materials, recyclable thermosets, and dynamic polymer networks. nih.gov Model studies have explored the reactions of the azlactone ring to form linkages that can be reversed at elevated temperatures. acs.org This property would allow for the reshaping, repair, or recycling of crosslinked polymer materials. nih.gov

A key application of azlactone-functionalized polymers is the fabrication of chemically reactive surfaces and interfaces. nih.govwisc.edu A "reactive" layer-by-layer assembly method uses azlactone-containing polymers to build covalently crosslinked multilayer films on a variety of substrates, including fibers, paper, and wound dressings. wisc.edunih.gov This technique involves the sequential deposition of an azlactone-functionalized polymer and a polymer containing primary amine functionality, with covalent bonds forming at the interface between layers. wisc.edu A crucial feature of these films is the presence of residual, unreacted azlactone groups that remain available for further functionalization. wisc.edu These reactive sites can be used to covalently immobilize a wide range of chemical and biological species, such as peptides, enzymes, or catalysts, onto the surface in a simple post-fabrication step. nih.gov This approach provides a robust and versatile platform for creating functional and patterned surfaces for biomedical and industrial applications. wisc.edunih.gov

Applications in Advanced Functional Materials (e.g., stimuli-responsive materials, hydrogels)

The utility of this compound in advanced functional materials stems from the high reactivity of its core structural feature, the azlactone ring. This ring can readily undergo nucleophilic attack, particularly from primary amines, without the need for catalysts. This reactivity makes azlactone-containing molecules, including the subject compound, excellent building blocks for creating complex macromolecular structures like hydrogels and stimuli-responsive polymers.

While research may not always specify this compound, the principles are demonstrated through polymers functionalized with similar azlactone moieties, such as poly(2-vinyl-4,4'-dimethylazlactone) (PVDMA). These polymers serve as a platform for fabricating chemically reactive and patternable hydrogels. researchgate.net For instance, hydrogels can be formed by crosslinking PVDMA with hydrophilic diamines. researchgate.net The unreacted azlactone groups remaining within the hydrogel matrix offer sites for subsequent chemical modification, allowing for the attachment of various functional molecules that can alter the material's physicochemical properties. researchgate.net

This capacity for post-fabrication modification is crucial for creating "smart" or stimuli-responsive materials. A notable application is the development of hydrogel actuators that respond to changes in environmental pH. sci-hub.se By using light to control the reaction of caged amine compounds with the azlactone rings within a gel, it is possible to create a chemical gradient. sci-hub.se This gradient leads to non-uniform expansion and contraction of the material in response to pH changes, causing the hydrogel to undergo rapid and reversible shape deformations. sci-hub.se Such properties are foundational to the design of soft robotics, microfluidic devices, and biomedical scaffolds.

Furthermore, the versatility of the azlactone chemistry allows for the creation of hydrogels with tunable properties for specific applications like controlled drug delivery. By using different crosslinkers, hydrogels can be designed to release multiple types of therapeutic agents at different rates from the same material. olemiss.edu

Potential in Agrochemical Research and Crop Protection

The inherent biological activity of the oxazolone scaffold positions this compound and its derivatives as promising candidates for the development of new agrochemicals. Research has focused on their potential as both herbicides and antimicrobial agents to protect crops from weeds and diseases.

Oxazolone derivatives are recognized for their herbicidal properties, which are often attributed to their ability to inhibit enzymes essential for plant growth. researchgate.net Studies on compounds structurally similar to this compound have demonstrated significant phytotoxic effects.